molecular formula C15H16FNO4 B7081446 Cyclopropyl-[4-(4-fluoro-2-hydroxybenzoyl)morpholin-2-yl]methanone

Cyclopropyl-[4-(4-fluoro-2-hydroxybenzoyl)morpholin-2-yl]methanone

Cat. No.: B7081446
M. Wt: 293.29 g/mol
InChI Key: AJOULLVCMBGKTO-UHFFFAOYSA-N
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Description

Cyclopropyl-[4-(4-fluoro-2-hydroxybenzoyl)morpholin-2-yl]methanone is a complex organic compound that features a cyclopropyl group, a fluorinated benzoyl moiety, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[4-(4-fluoro-2-hydroxybenzoyl)morpholin-2-yl]methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropyl ketone with 4-fluoro-2-hydroxybenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[4-(4-fluoro-2-hydroxybenzoyl)morpholin-2-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cyclopropyl-[4-(4-fluoro-2-hydroxybenzoyl)morpholin-2-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-(4-fluoro-2-hydroxybenzoyl)morpholin-2-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl 4-fluorophenyl ketone
  • 4-Fluorobenzoyl morpholine

Uniqueness

Cyclopropyl-[4-(4-fluoro-2-hydroxybenzoyl)morpholin-2-yl]methanone is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

cyclopropyl-[4-(4-fluoro-2-hydroxybenzoyl)morpholin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4/c16-10-3-4-11(12(18)7-10)15(20)17-5-6-21-13(8-17)14(19)9-1-2-9/h3-4,7,9,13,18H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOULLVCMBGKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2CN(CCO2)C(=O)C3=C(C=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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